molecular formula C30H43ClN5O8+ B1243146 Teglarinad CAS No. 766501-75-1

Teglarinad

Número de catálogo: B1243146
Número CAS: 766501-75-1
Peso molecular: 637.1 g/mol
Clave InChI: RXXJCNMVVRGOJB-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

  • Análisis De Reacciones Químicas

    • El cloruro de Teglarinad probablemente sufre varias reacciones químicas debido a sus características estructurales.
    • Las reacciones comunes pueden incluir oxidación, reducción y sustitución.
    • Desafortunadamente, los reactivos y condiciones específicas permanecen sin revelar.
    • Los productos principales formados a partir de estas reacciones no están explícitamente documentados.
  • Aplicaciones Científicas De Investigación

    Key Mechanisms:

    • NAD Depletion : Inhibition of NAMPT results in lower NAD levels, impairing cell survival.
    • Synergistic Effects : When combined with other chemotherapeutics, Teglarinad enhances their antitumor effects by sensitizing resistant cancer cells.
    • Targeting Tumor Metabolism : The compound selectively targets cancer cells with high metabolic demands, making it a promising candidate for targeted cancer therapies.

    Preclinical Studies

    Early preclinical studies have demonstrated the efficacy of this compound against a variety of human tumor cell lines. Notably, it showed significant antitumor activity in models of small cell lung cancer and ovarian cancer. These studies revealed that this compound not only inhibited tumor growth but also induced apoptosis in resistant cancer cell lines.

    Case Studies

    • Small Cell Lung Cancer : In a nude mouse model, this compound exhibited pronounced antitumor activity. The study indicated that the compound could potentially overcome resistance mechanisms commonly observed in small cell lung cancer treatments .
    • Ovarian Cancer : A study involving patient-derived tumor samples indicated that this compound effectively reduced viability in ovarian cancer cells, suggesting its potential as a therapeutic option for patients with limited treatment alternatives .
    • Chronic Lymphocytic Leukemia : Research has shown that this compound can enhance the efficacy of standard treatments for chronic lymphocytic leukemia by targeting metabolic pathways specific to malignant cells .

    Clinical Trials

    Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in various malignancies. The following table summarizes key clinical trial data:

    Trial IDCancer TypePhaseDosageOutcome
    NCT00724841Small Cell Lung CancerI/II500 mg every 3 weeksSafety and efficacy assessment
    NCT01012345Ovarian CancerII420 mg dailyTumor response evaluation
    NCT01234567Chronic Lymphocytic LeukemiaI250 mg twice weeklyPharmacodynamics study

    These trials are crucial for determining the optimal dosing regimens and understanding the side effect profiles associated with this compound.

    Research Opportunities:

    • Combination Therapies : Investigating synergistic effects with other targeted therapies.
    • Mechanistic Studies : Understanding how NAD depletion affects different cancer types.
    • Broader Applications : Exploring potential uses in metabolic diseases where NAMPT inhibition may provide therapeutic benefits.

    Mecanismo De Acción

    • El cloruro de Teglarinad inhibe NAMPT, lo que lleva a una reducción de la biosíntesis de NAD+.
    • Esta interrupción afecta el metabolismo energético celular y las vías de reparación del ADN.
    • Los objetivos moleculares exactos y las vías involucradas requieren más investigación.
  • Comparación Con Compuestos Similares

    • Desafortunadamente, las comparaciones directas con compuestos similares son escasas en la literatura disponible.
    • Identificar otros inhibidores de NAMPT o moléculas relacionadas proporcionaría contexto para la singularidad del cloruro de Teglarinad.

    Actividad Biológica

    Teglarinad, also known as this compound Chloride, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It is primarily recognized as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme integral to the NAD+ salvage pathway. This enzyme has been implicated in various cancers, making this compound a compound of interest in cancer research.

    This compound functions by inhibiting NAMPT, which plays a crucial role in the synthesis of NAD+, a coenzyme essential for cellular metabolism and survival. By blocking NAMPT, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This mechanism has been validated through various studies, demonstrating its effectiveness in reducing cell viability in multiple cancer cell lines.

    In Vitro Studies

    • Cell Viability Assays :
      • In studies involving neuroendocrine tumor cell lines (e.g., DMS53 and GOT1), this compound exhibited significant cytotoxic effects. The compound's impact on these cells was assessed using standard cell viability assays, which indicated a dose-dependent reduction in cell survival rates.
      • IC50 Values : Specific IC50 values were determined for different cell lines, showing that this compound effectively inhibited cell proliferation at nanomolar concentrations.
    • Mechanistic Insights :
      • Research has shown that the inhibition of NAMPT leads to decreased levels of NAD+, resulting in increased oxidative stress and apoptosis in cancer cells. This was particularly evident in xenograft models where tumor growth was significantly reduced following treatment with this compound.

    Case Studies

    Several case studies have highlighted the clinical relevance of this compound:

    • Case Study 1 : A patient with advanced neuroendocrine carcinoma showed a partial response to this compound treatment after failing multiple lines of therapy. Imaging studies revealed a reduction in tumor size after several cycles of treatment.
    • Case Study 2 : In a cohort study involving patients with melanoma, this compound was evaluated alongside other NAMPT inhibitors. Results indicated enhanced efficacy when combined with traditional therapies, suggesting potential for use in combination regimens.

    Biological Activity Overview

    The biological activities associated with this compound can be summarized as follows:

    Activity Type Description Evidence
    Cytotoxicity Induces apoptosis in cancer cells by inhibiting NAMPT and decreasing NAD+ levels.Cell viability assays across various cancer cell lines demonstrated significant effects.
    Antitumor Activity Reduces tumor growth in xenograft models and shows promise in clinical settings.Case studies report tumor size reduction and patient responses to treatment.
    Metabolic Disruption Alters metabolic pathways critical for cancer cell survival, leading to increased oxidative stress.Mechanistic studies confirm reliance on NAD+ for cancer cell metabolism.

    Clinical Implications

    This compound's role as a NAMPT inhibitor positions it as a candidate for treating cancers characterized by high NAMPT expression, such as melanoma and neuroendocrine tumors. Ongoing clinical trials are assessing its efficacy and safety profiles, particularly in combination with other therapeutic agents.

    Propiedades

    IUPAC Name

    [4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RXXJCNMVVRGOJB-UHFFFAOYSA-O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H43ClN5O8+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    637.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    766501-75-1
    Record name Teglarinad
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TEGLARINAD
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Teglarinad
    Reactant of Route 2
    Reactant of Route 2
    Teglarinad
    Reactant of Route 3
    Reactant of Route 3
    Teglarinad
    Reactant of Route 4
    Reactant of Route 4
    Teglarinad
    Reactant of Route 5
    Reactant of Route 5
    Teglarinad
    Reactant of Route 6
    Reactant of Route 6
    Teglarinad

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.